molecular formula C16H16N2O5 B12015190 N'-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide CAS No. 393538-00-6

N'-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide

Katalognummer: B12015190
CAS-Nummer: 393538-00-6
Molekulargewicht: 316.31 g/mol
InChI-Schlüssel: HXVCUQVTJGBGRN-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both methoxy and hydroxy functional groups, which contribute to its reactivity and versatility in chemical synthesis and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2,4-dihydroxybenzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

[ \text{3,4-Dimethoxybenzaldehyde} + \text{2,4-Dihydroxybenzohydrazide} \rightarrow \text{N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(3,4-Dimethoxybenzylidene)-2-methylbenzohydrazide
  • N’-(3,4-Dimethoxybenzylidene)-2-hydroxybenzohydrazide
  • N,N’-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate

Uniqueness

N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide is unique due to the presence of both methoxy and hydroxy groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.

Eigenschaften

CAS-Nummer

393538-00-6

Molekularformel

C16H16N2O5

Molekulargewicht

316.31 g/mol

IUPAC-Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C16H16N2O5/c1-22-14-6-3-10(7-15(14)23-2)9-17-18-16(21)12-5-4-11(19)8-13(12)20/h3-9,19-20H,1-2H3,(H,18,21)/b17-9+

InChI-Schlüssel

HXVCUQVTJGBGRN-RQZCQDPDSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.